molecular formula C8H11N3O2 B1599139 N1-Ethyl-4-nitrobenzene-1,2-diamine CAS No. 66668-41-5

N1-Ethyl-4-nitrobenzene-1,2-diamine

Cat. No.: B1599139
CAS No.: 66668-41-5
M. Wt: 181.19 g/mol
InChI Key: PNDJSMFFLOHKTJ-UHFFFAOYSA-N
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Description

N1-Ethyl-4-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C8H11N3O2. It is a derivative of benzene, featuring both nitro and ethylamine functional groups. This compound is known for its yellow to brown solid appearance and has a molecular weight of 181.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine typically involves the nitration of N1-ethyl-o-phenylenediamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Ethyl-4-nitrobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for targeted interactions in chemical and biological systems, making it valuable for various research and industrial purposes .

Biological Activity

N1-Ethyl-4-nitrobenzene-1,2-diamine is an organic compound characterized by a benzene ring with a nitro group and two amine functionalities. Its molecular formula is C8H11N3O2C_8H_{11}N_3O_2, and it has garnered attention in various fields, particularly in biological and medicinal chemistry due to its significant biological activity.

The biological activity of this compound is primarily attributed to its nitro and amine groups, which can participate in various biochemical interactions. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties compared to the parent compound. The compound's ability to interact with cellular components suggests potential roles in gene expression modulation and enzyme inhibition.

Pharmacological Applications

Research indicates that derivatives of this compound have been explored for their potential therapeutic effects, including:

  • Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antiviral Properties : The compound has been investigated for its ability to inhibit viral replication.
  • Anti-inflammatory Effects : There is evidence that it may reduce inflammation through modulation of inflammatory mediators.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study involving Sprague-Dawley rats, doses of 200 mg/kg and 500 mg/kg were administered orally. Observations included:

  • At 500 mg/kg : No mortality was observed; however, signs of hypoactivity and piloerection were noted.
  • At 2000 mg/kg : One subject died on the first day, exhibiting severe symptoms prior to death, indicating a potential for high toxicity at elevated doses .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Gene Expression Modulation : A study indicated that treatment with this compound led to altered expression levels of specific genes associated with cell cycle regulation and apoptosis .

Comparative Data Table

Compound NameMolecular FormulaBiological ActivityReference
This compoundC8H11N3O2Anticancer, antiviral, anti-inflammatory
4-Nitrobenzene-1,2-diamineC6H7N3O2Antimicrobial
N1-Methyl-4-nitrobenzene-1,2-diamineC7H9N3O2Anticancer

Properties

IUPAC Name

1-N-ethyl-4-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDJSMFFLOHKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404891
Record name N-ethyl-4-nitro-benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66668-41-5
Record name N1-Ethyl-4-nitro-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66668-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ethyl-4-nitro-benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-fluoro-5-nitroaniline (5 g, 32 mmol) and a solution of ethyl amine (32 ml, 2M in THF) were coupled according to the procedure of intermediate example one part A to give the title compound as a dark red solid 4.16 g, 72%). 1H NMR (300 MHz, d6-DMSO) δ7.51 (dd, J=8.7 and 2.7 Hz, 1H), 7.38 (d, J=2.7 Hz, 1H), 6.44 (d, J=8.7 Hz, 1H), 5.86 (t, J=4.6 Hz, 1H), 5.15 (s, 2H), 3.20 (m, 2H), 1.21 (t, J=7.2 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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